

1,2,4,5-tetrazine fundamental properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,4,5-Tetrazine

Cat. No.: B1199680

[Get Quote](#)

An In-depth Technical Guide to **1,2,4,5-Tetrazine**: Properties, Reactions, and Applications

Introduction

1,2,4,5-tetrazine, also known as s-tetrazine, is a six-membered aromatic heterocycle containing four nitrogen atoms.^[1] This nitrogen-rich structure imparts unique electronic properties, making it a subject of intense research and application in diverse scientific fields.^[1] Initially explored for its use in energetic materials due to its high nitrogen content and thermal stability, **1,2,4,5-tetrazine** has gained significant prominence in bioorthogonal chemistry.^{[1][2]} Its exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions allows for rapid and specific covalent bond formation in complex biological environments without interfering with native biochemical processes.^{[3][4]}

This guide provides a comprehensive overview of the fundamental properties, synthesis, and key chemical characteristics of **1,2,4,5-tetrazine** and its derivatives. It is intended for researchers, scientists, and drug development professionals who wish to leverage the unique attributes of this molecule in their work, from bioconjugation and cellular imaging to the development of novel therapeutic delivery systems.^{[5][6]}

Physicochemical Properties

The parent **1,2,4,5-tetrazine** is a crystalline solid, with derivatives often appearing as intensely colored compounds, typically in shades of red or pink.^{[1][3]} The planar, aromatic structure features C-N and N-N bond lengths of 1.334 Å and 1.321 Å, respectively.^[1] Its electron-

deficient nature is a defining characteristic, influencing its reactivity and spectroscopic properties.

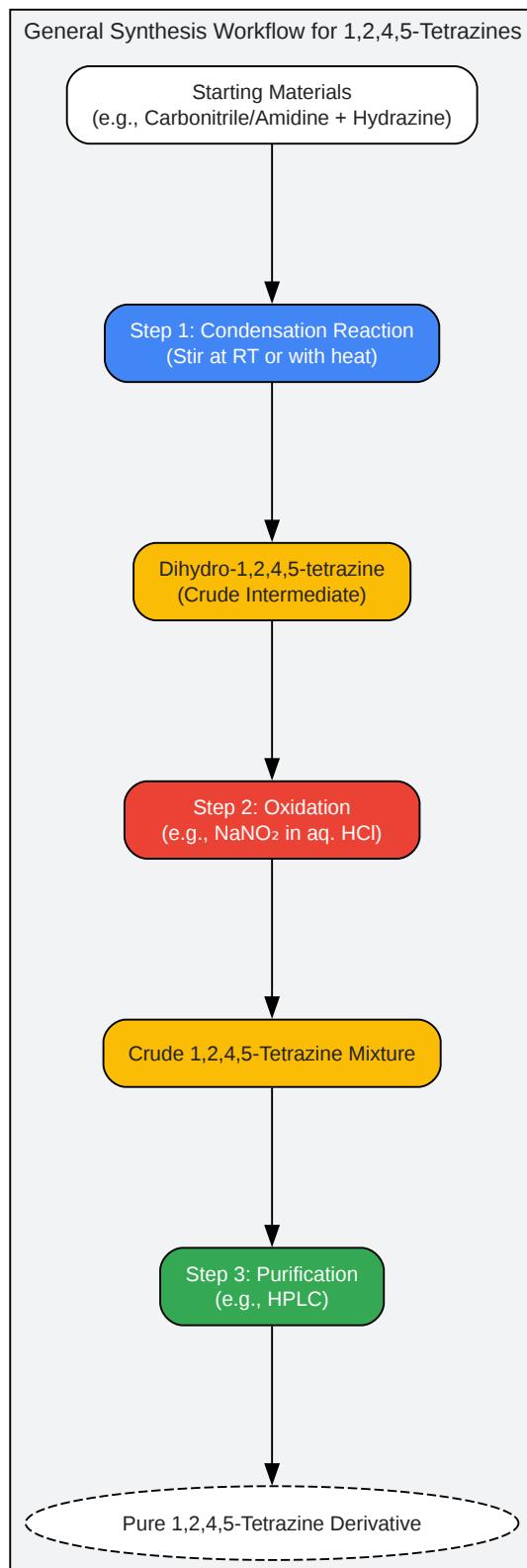
Table 1: Physicochemical Properties of **1,2,4,5-Tetrazine**

Property	Value	Source(s)
Molecular Formula	C ₂ H ₂ N ₄	[7]
Molecular Weight	82.06 g/mol	[7][8]
Appearance	Pale yellow to white crystalline solid	[7]
Melting Point	99 °C (Decomposes)	[7]
Density	1.5308 g/cm ³	[7]
Solubility	Limited solubility in water; soluble in non-polar organic solvents like hexane and toluene.	[7]
logP (Octanol/Water)	-1.4	[8]

Spectroscopic Characteristics

The unique electronic structure of **1,2,4,5-tetrazines** gives rise to distinct spectroscopic signatures that are crucial for their characterization and for monitoring their reactions.

- UV-Vis Spectroscopy: Tetrazines possess a characteristic visible absorption band typically between 510-550 nm, which is responsible for their intense color.[6][9] The disappearance of this absorption is a convenient method for monitoring the progress of their cycloaddition reactions.[3][6]
- NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the substituents on the tetrazine ring. For the unsubstituted **1,2,4,5-tetrazine**, the proton signal appears around 10.66 ppm.[3]


Table 2: Representative Spectroscopic Data for **1,2,4,5-Tetrazine** Derivatives

Compound	Solvent	¹ H NMR (ppm)	¹³ C NMR (ppm)	λ_{max} (nm)	Source(s)
4-(1,2,4,5-tetrazin-3-yl)benzoic acid	DMSO-d ₆	10.66 (s, 1H), 8.62 (d, 2H), 8.22 (d, 2H)	166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88	~520	[3][10]
3,6-dimethyl-1,2,4,5-tetrazine	N/A	N/A	N/A	~540	[11]
(4-(1,2,4,5-tetrazin-3-yl)benzyl)amine	D ₂ O	9.13 (d, 2H), 8.58 (d, 2H), 7.86 (t, 1H), 7.74 (d, 2H), 4.35 (s, 2H)	167.32, 164.79, 161.60, 160.45, 141.00, 134.30, 132.78, 132.14, 126.75, 45.60	~515	[3][10]
3-bromo-6-methyl-1,2,4,5-tetrazine derivative (2c)	DCM	N/A	N/A	530-540	[9]

Synthesis of 1,2,4,5-Tetrazines

Several synthetic routes to **1,2,4,5-tetrazines** have been developed, with the Pinner synthesis being a classic and widely used method.[12] A common modern approach involves the reaction

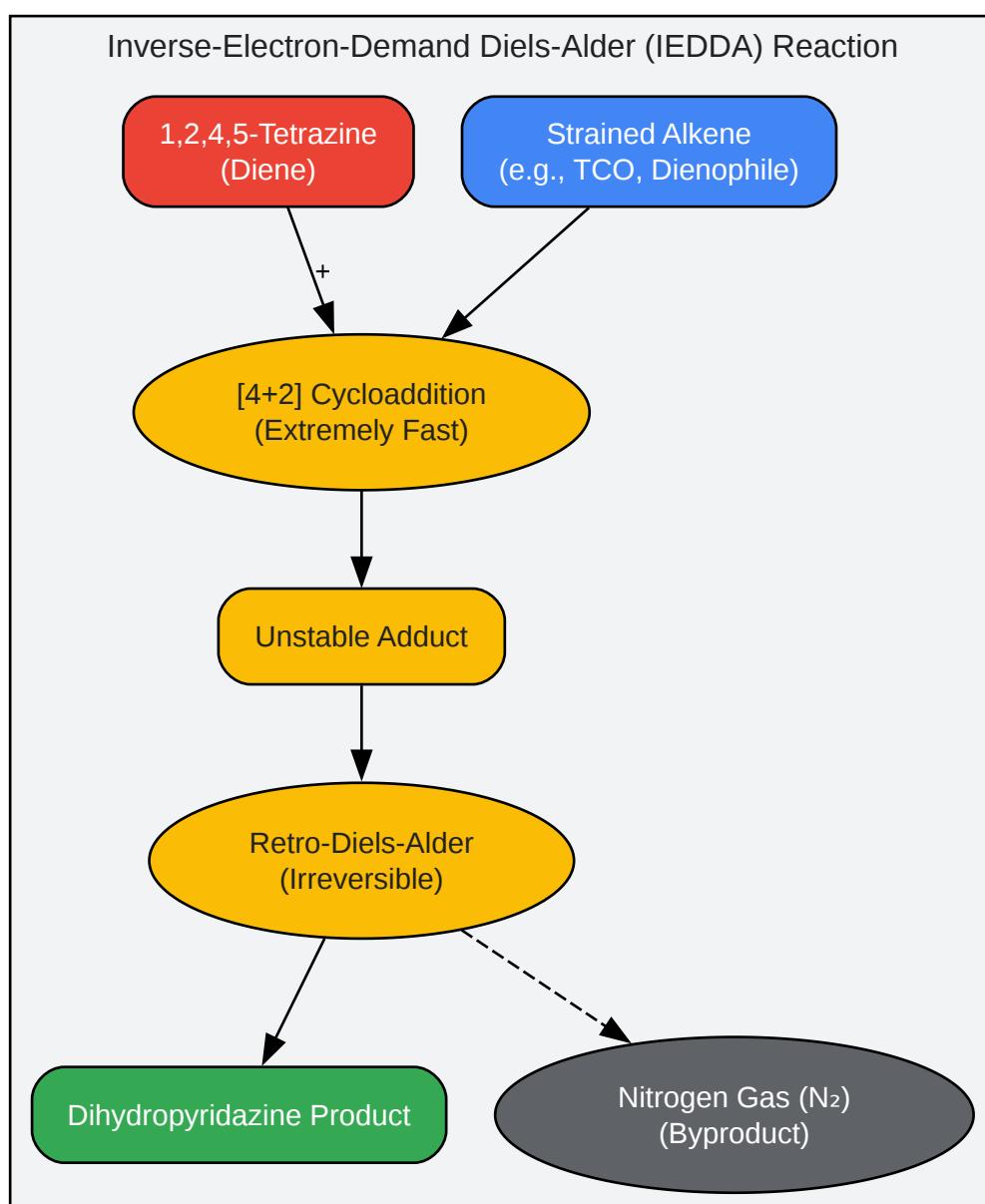
of nitriles, imides, or amidines with hydrazine, followed by an oxidation step to form the aromatic tetrazine ring.[3][10]

[Click to download full resolution via product page](#)

General synthesis workflow for **1,2,4,5-tetrazines**.

Experimental Protocol: General Synthesis of a Conjugatable Tetrazine

The following protocol is a representative example for synthesizing a **1,2,4,5-tetrazine** derivative.[3][10]


- Reaction Setup: Combine the appropriate carbonitrile, imidate ester, or amidine (2 mmol) with an excess of formamidine acetate (10 mmol) under a nitrogen atmosphere.
- Hydrazine Addition: Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution: This step should be performed in a well-ventilated fume hood as ammonia gas is evolved.
- Condensation: Stir the reaction mixture at room temperature or with heating (e.g., 80 °C) for a period ranging from 30 minutes to 2 hours, until the condensation is complete.
- Oxidation: Cool the reaction mixture. The crude mixture containing the dihydrotetrazine intermediate is then oxidized using an oxidizing agent such as sodium nitrite (NaNO₂) in an acidic aqueous solution (e.g., water and 2% aqueous HCl).
- Purification: The crude tetrazine product is purified, typically using High-Performance Liquid Chromatography (HPLC).
- Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[3][10]

Chemical Reactivity and Applications

The most significant reaction of **1,2,4,5-tetrazines** is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in biological systems without cross-reacting with native functional groups. [4]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

In the IEDDA reaction, the electron-deficient tetrazine (the diene) reacts rapidly with an electron-rich or, more commonly, a strained dienophile (e.g., trans-cyclooctene (TCO), norbornene).[4][6] The initial [4+2] cycloaddition is followed by a rapid retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N_2), driving the reaction to completion.[6]

[Click to download full resolution via product page](#)

The IEDDA reaction pathway of **1,2,4,5-tetrazine**.

The kinetics of this reaction are exceptionally fast, with second-order rate constants reaching up to $30,000 \text{ M}^{-1}\text{s}^{-1}$ for some derivatives, making it ideal for in vivo applications where concentrations are low and reaction times must be short.[\[3\]](#)[\[5\]](#)

Table 3: Second-Order Rate Constants (k_2) for IEDDA Reactions of Tetrazines with TCO

Tetrazine Derivative	Substituents	$k_2 (\text{M}^{-1}\text{s}^{-1})$ at 37 °C	Source(s)
Compound 9	H, 4-carboxyphenyl	30,000	[3]
Compound 5	H, $(\text{CH}_2)_4\text{-NH}_2$	13,000	[3]
Compound 1	Pyridinyl, $(\text{CH}_2)_4\text{-NH}_2$	2,000	[3]
Compound 2	Pyrimidinyl, $(\text{CH}_2)_4\text{-NH}_2$	330	[3]
Compound 6	H, $(\text{CH}_2)_4\text{-COOH}$	12,000	[3]
Data for reaction with trans-cyclooctene (TCO) in PBS pH 7.4. [3]			

Applications in Drug Development and Bioconjugation

- Pre-targeting and Imaging: In this strategy, a dienophile-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor). A smaller, rapidly clearing tetrazine-linked imaging agent or therapeutic is then administered, which "clicks" to the antibody at the target site, minimizing off-target effects.[\[3\]](#)[\[6\]](#)
- "Click-to-Release" Prodrug Activation: Tetrazine chemistry can be used to create prodrugs that release their active payload upon reaction. A drug is linked to a TCO derivative via a self-immolative linker. When a tetrazine is introduced, the IEDDA reaction triggers the linker to cleave, releasing the active drug specifically at the desired location.[\[5\]](#)

Logical workflow for tetrazine-triggered drug release.

Additional Experimental Protocols

Protocol: Kinetic Measurement of IEDDA Reaction

This protocol uses a stopped-flow spectrophotometer to measure the rapid kinetics of the tetrazine-TCO reaction.[\[3\]](#)

- **Solution Preparation:** Prepare a stock solution of the tetrazine derivative in DMSO. Dilute this stock into a buffered solution (e.g., PBS pH 7.4) to a final concentration of 0.2 mM. Prepare a solution of the dienophile (e.g., TCO) in the same buffer at a concentration in excess of the tetrazine.
- **Instrumentation:** Use a stopped-flow spectrophotometer equilibrated to the desired temperature (e.g., 37 °C).
- **Measurement:** Rapidly mix the tetrazine and TCO solutions in the spectrophotometer.
- **Data Acquisition:** Monitor the reaction by following the decrease in absorbance of the tetrazine's visible peak (~515-540 nm) over time.
- **Analysis:** Calculate the second-order rate constant (k_2) by fitting the absorbance decay data to a pseudo-first-order kinetic model, given the excess concentration of the dienophile.[\[3\]](#)

Protocol: Tetrazine Stability Assay in Buffer

This protocol assesses the stability of tetrazine derivatives in aqueous solution.[\[3\]](#)

- **Sample Preparation:** Dilute a DMSO stock of the tetrazine into PBS (pH 7.4) to a final concentration of 0.2 mM (with a final DMSO concentration of 1%).
- **Incubation:** Place the solution in a temperature-controlled plate reader or spectrophotometer set to 37 °C.
- **Monitoring:** Measure the absorbance of the tetrazine peak (~515 nm) at regular intervals over an extended period (e.g., 14 hours).
- **Analysis:** Plot the absorbance versus time. A stable tetrazine will show minimal decrease in absorbance over the course of the experiment. The percentage of tetrazine remaining can be

calculated relative to the initial absorbance.[\[3\]](#)

Safety and Handling

While many common **1,2,4,5-tetrazine** derivatives are handled safely in research labs, some compounds in this class are investigated as energetic materials and may be explosive.[\[1\]](#) It is crucial to consult the Safety Data Sheet (SDS) for the specific derivative being used.

General Precautions:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, lab coat, and appropriate gloves.[\[13\]](#)[\[14\]](#)
- Handling: Handle in a well-ventilated area or fume hood.[\[13\]](#) Avoid creating dust.[\[15\]](#) Keep away from heat, sparks, and open flames.[\[15\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[\[13\]](#)
- Disposal: Dispose of waste according to local, state, and federal regulations. Do not discharge to sewer systems.[\[16\]](#)

Conclusion

1,2,4,5-tetrazine is a remarkable heterocyclic compound whose unique properties have positioned it as a cornerstone of modern bioorthogonal chemistry. Its predictable synthesis, distinct spectroscopic signature, and, most importantly, its unparalleled reactivity in IEdda cycloadditions provide a powerful tool for chemical biology, drug delivery, and molecular imaging. The continued development of new tetrazine derivatives with fine-tuned stability and reactivity will undoubtedly expand its applications, paving the way for next-generation diagnostics and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1,2,4,5-Tetrazine | C₂H₂N₄ | CID 9263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4,5-Tetrazine, 3,6-dimethyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. biotium.com [biotium.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [1,2,4,5-tetrazine fundamental properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199680#1-2-4-5-tetrazine-fundamental-properties-and-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com